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Compound of Interest

Compound Name: Geissoschizoline

Cat. No.: B1216679 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Geissoschizoline is a monoterpene indole alkaloid isolated from plants of the Geissospermum

genus, notably Geissospermum vellosii. As a member of this extensive class of natural

products, its accurate identification is crucial for research into its potential pharmacological

activities, including anti-inflammatory and neuroprotective effects. This guide provides a

comprehensive overview of the spectral data analysis techniques used for the unequivocal

identification of Geissoschizoline, focusing on Mass Spectrometry (MS), Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis)

spectroscopy. Detailed experimental protocols and data interpretation are presented to aid

researchers in their analytical workflows.

Chemical Structure
Systematic Name: [(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-

diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

Molecular Formula: C₁₉H₂₆N₂O

Molecular Weight: 298.43 g/mol

Spectral Data Summary
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The following tables summarize the key spectral data for Geissoschizoline. It is important to

note that while the use of these techniques for the identification of Geissoschizoline is well-

documented, a complete set of publicly available, detailed spectral data from a single source is

scarce. The data presented here is compiled from various sources and typical values for

related indole alkaloids.

Table 1: Mass Spectrometry Data for Geissoschizoline
Technique Ionization Mode

Precursor Ion

[M+H]⁺ (m/z)

Major Fragment

Ions (m/z)
Reference

ESI-MS/MS Positive 299.2223

144

(characteristic for

indole alkaloids)

[1][2]

Table 2: ¹H NMR Spectral Data for Geissoschizoline (500
MHz, CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)
Assignment

Specific data not

available in the

searched literature.

Note: Based on the structure, one would expect to see signals in the aromatic region for the

indole protons, aliphatic signals for the ethyl group and the complex polycyclic core, and a

signal for the hydroxyl proton.

Table 3: ¹³C NMR Spectral Data for Geissoschizoline (125
MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

Specific data not available in the searched

literature.
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Note: The spectrum would be expected to show distinct signals for the aromatic carbons of the

indole ring, as well as a number of aliphatic signals corresponding to the intricate fused ring

system.

Table 4: Infrared (IR) Spectroscopy Data for
Geissoschizoline

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (hydroxyl group)

~3300 N-H stretch (indole)

~2960-2850 C-H stretch (aliphatic)

~1610, 1470 C=C stretch (aromatic)

~1200 C-N stretch

~1050 C-O stretch (primary alcohol)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
for Geissoschizoline

Solvent λmax (nm) Chromophore Reference

Methanol ~254, 280-290 Indoline [3]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on standard practices for the analysis of indole alkaloids.

Mass Spectrometry (ESI-MS/MS)
Objective: To determine the molecular weight and fragmentation pattern of Geissoschizoline.

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

recommended.

Analysis:

Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

Acquire the full scan mass spectrum in positive ion mode to determine the protonated

molecule [M+H]⁺.

Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain the

fragmentation pattern. Collision-induced dissociation (CID) is commonly used.

Data Interpretation: The molecular formula can be confirmed from the accurate mass of the

precursor ion. The fragmentation pattern provides structural information characteristic of the

indole alkaloid scaffold. A characteristic fragment ion for indole alkaloids is often observed at

m/z 144.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of Geissoschizoline by analyzing the

¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for

adequate resolution.

Analysis:

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple
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Bond Correlation) to establish connectivity between protons and carbons.

Data Interpretation: Chemical shifts (δ), coupling constants (J), and correlations from 2D

spectra are used to assign all proton and carbon signals and to confirm the complete

structure of the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Geissoschizoline.

Sample Preparation:

KBr Pellet: Mix a small amount of the dried sample (1-2 mg) with approximately 100 mg of

dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be

cast onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Analysis: Place the sample in the instrument's sample holder and acquire the spectrum,

typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The absorption bands in the spectrum correspond to the vibrational

frequencies of specific functional groups, such as O-H (hydroxyl), N-H (indole), C-H

(aliphatic and aromatic), and C=C (aromatic).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To characterize the chromophoric system of Geissoschizoline.

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar

concentration range) in a UV-transparent solvent, such as methanol or ethanol.

Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Analysis: Record the absorption spectrum over a wavelength range of approximately 200-

400 nm.

Data Interpretation: The wavelengths of maximum absorbance (λmax) are characteristic of

the electronic transitions within the molecule's chromophore. For Geissoschizoline, the

spectrum is expected to be characteristic of an indoline chromophore.[3]

Visualizations
Experimental Workflow for Spectral Analysis
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Caption: General workflow for the spectral analysis and identification of Geissoschizoline.
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Logical Relationship for Structure Elucidation
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Caption: Logical relationship of spectral data for the structural elucidation of Geissoschizoline.

Conclusion
The identification of Geissoschizoline relies on a multi-technique spectroscopic approach.

While mass spectrometry provides the molecular formula and characteristic fragmentation, and

UV-Vis and IR spectroscopy reveal key chromophores and functional groups, it is the detailed
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analysis of ¹H and ¹³C NMR data, including 2D correlation experiments, that allows for the

unambiguous structural elucidation. The data and protocols presented in this guide serve as a

valuable resource for researchers working on the isolation, identification, and characterization

of Geissoschizoline and related indole alkaloids. Further research to populate a

comprehensive, publicly accessible database of spectral data for these compounds is highly

encouraged to facilitate future drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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